Deupirfenidone

Idiopathic Pulmonary Fibrosis Forced Vital Capacity Antifibrotic efficacy

Deupirfenidone (LYT-100; CAS 1093951-85-9) is a selectively deuterated analog of the antifibrotic drug pirfenidone, in which three hydrogen atoms at the metabolic site of the methyl group are replaced by deuterium atoms. This isotopic substitution retains the biological activity of pirfenidone—including inhibition of TGF-β, TNF-α, and IL-6 production—while slowing CYP-mediated metabolism at the primary oxidation site.

Molecular Formula C12H11NO
Molecular Weight 188.24 g/mol
CAS No. 1093951-85-9
Cat. No. B10860353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeupirfenidone
CAS1093951-85-9
Molecular FormulaC12H11NO
Molecular Weight188.24 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)C=C1)C2=CC=CC=C2
InChIInChI=1S/C12H11NO/c1-10-7-8-12(14)13(9-10)11-5-3-2-4-6-11/h2-9H,1H3/i1D3
InChIKeyISWRGOKTTBVCFA-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deupirfenidone (LYT-100, CAS 1093951-85-9): A Selectively Deuterated Pirfenidone Analog with Differentiated Pharmacokinetics for IPF Research and Clinical Development


Deupirfenidone (LYT-100; CAS 1093951-85-9) is a selectively deuterated analog of the antifibrotic drug pirfenidone, in which three hydrogen atoms at the metabolic site of the methyl group are replaced by deuterium atoms [1]. This isotopic substitution retains the biological activity of pirfenidone—including inhibition of TGF-β, TNF-α, and IL-6 production—while slowing CYP-mediated metabolism at the primary oxidation site [2]. The compound is under clinical investigation for idiopathic pulmonary fibrosis (IPF), having completed a Phase 2b ELEVATE IPF trial demonstrating superior efficacy and favorable tolerability versus the parent drug pirfenidone, and is advancing into a pivotal head-to-head Phase 3 SURPASS-IPF trial [3].

Why Pirfenidone or Nintedanib Cannot Substitute for Deupirfenidone in IPF Research Protocols: Pharmacokinetic and Tolerability Differentiation


Generic substitution of deupirfenidone with pirfenidone or nintedanib in preclinical or clinical research protocols would confound pharmacokinetic-toxicity relationships and compromise dose-response interpretation. Pirfenidone's clinical utility is constrained by poor gastrointestinal and nervous system tolerability that limits dosing, with real-world data showing that 73.4% of diagnosed IPF patients in the United States (2014–2019) never received any antifibrotic treatment, largely due to tolerability concerns [1]. Deupirfenidone's selective deuteration at the CYP-metabolized methyl group slows metabolic conversion to 5-carboxy-pirfenidone, yielding a higher parent-to-metabolite ratio, lower Cmax at equivalent AUC, and approximately 40% fewer GI/NS adverse events versus pirfenidone in head-to-head Phase 1 crossover studies [2]. These PK-driven differences enable higher effective drug exposure (approximately 50% greater AUC with deupirfenidone 825 mg TID vs pirfenidone 801 mg TID) without a corresponding increase in tolerability challenges, a profile unattainable with generic pirfenidone [3].

Deupirfenidone Quantitative Evidence Guide: Head-to-Head Differentiation Data Versus Pirfenidone and Placebo


FVC Decline at 26 Weeks: Deupirfenidone 825 mg TID vs Pirfenidone 801 mg TID vs Placebo (Phase 2b ELEVATE IPF)

In the randomized, double-blind Phase 2b ELEVATE IPF trial (N=257, 87 sites across 14 countries), patients receiving deupirfenidone 825 mg TID experienced a mean adjusted FVC decline of −21.5 mL from baseline to 26 weeks, compared to −51.6 mL for patients receiving pirfenidone 801 mg TID and −112.5 mL for placebo [1]. The treatment effect of deupirfenidone 825 mg relative to placebo represented an 80.9% reduction in the rate of lung function decline, compared to a 54.1% reduction for pirfenidone 801 mg—a 50% greater treatment effect for deupirfenidone versus the FDA-approved dose of pirfenidone [2].

Idiopathic Pulmonary Fibrosis Forced Vital Capacity Antifibrotic efficacy

Gastrointestinal and Nervous System Tolerability: Deupirfenidone 550 mg TID vs Pirfenidone 801 mg TID (Phase 1 Crossover)

In a Phase 1 three-part randomized, double-blind crossover study comparing deupirfenidone and pirfenidone in healthy older adults, the frequency of gastrointestinal (GI) and nervous system (NS) treatment-emergent adverse events (TEAEs) for deupirfenidone 550 mg TID in the fed state was 40% lower than for pirfenidone 801 mg TID [1]. Furthermore, when deupirfenidone was titrated from 550 mg TID to 824 mg TID, PK parameters increased proportionally without increases in GI or NS TEAEs, establishing a wider therapeutic window than achievable with pirfenidone [2].

Tolerability Gastrointestinal adverse events Pharmacokinetics

Comparative Drug Exposure: Deupirfenidone 825 mg TID Achieves ~50% Higher AUC Than Pirfenidone 801 mg TID Without Increased Tolerability Burden

Preliminary pharmacokinetic data from the Phase 2b ELEVATE IPF trial comparing deupirfenidone 825 mg TID to pirfenidone 801 mg TID demonstrated approximately 50% higher drug exposure (AUC) with deupirfenidone, without a corresponding increase in tolerability challenges [1]. This finding confirms that deuteration-mediated metabolic slowing decouples dose escalation from toxicity, enabling a higher effective dose than is achievable with pirfenidone, where dose-limiting toxicities constrain exposure [2].

Pharmacokinetics Drug exposure AUC

Metabolic Stability: Deupirfenidone Demonstrates a Higher Parent-to-Major-Metabolite Ratio Than Pirfenidone Due to Deuteration at the CYP Oxidation Site

In a randomized Phase 1 evaluation, deupirfenidone exhibited a dose-proportional PK profile with a ratio of parent compound to major metabolite (5-carboxy-pirfenidone) concentration that was higher than reported with pirfenidone, consistent with a kinetic isotope effect from deuteration slowing CYP-mediated metabolism at the primary oxidation site [1]. The metabolic pathways of both compounds are identical—both produce 5-carboxy-pirfenidone as the primary metabolite—but deuteration at the methyl group that is the site of active metabolism introduces a rate-limiting kinetic isotope effect that reduces first-pass metabolic clearance [2].

Metabolic stability Deuteration CYP metabolism

Durability of Treatment Effect: FVC Decline Remains Within Healthy Aging Range Over 52 Weeks With Deupirfenidone 825 mg TID

Preliminary data from the ongoing open-label extension (OLE) of the Phase 2b ELEVATE IPF trial (as of May 9, 2025, with 101 patients having received deupirfenidone for at least 52 weeks) showed that patients in the deupirfenidone 825 mg TID arm experienced a mean FVC decline of −32.8 mL over 52 weeks [1]. This decline remains within the expected natural range of lung function decline in healthy older adults over one year (approximately −30.0 mL to −50.0 mL), indicating sustained near-stabilization of disease progression [2]. In the double-blind period, the 26-week FVC decline of −21.5 mL was also within the expected healthy adult 6-month range (−15 mL to −25 mL), and this effect was maintained through 52 weeks without erosion [3].

Durability of effect 52-week outcomes Open-label extension

Nausea TEAE Incidence: Deupirfenidone 825 mg TID vs Pirfenidone 801 mg TID (Phase 2b ELEVATE IPF Safety Analysis)

In the Phase 2b ELEVATE IPF detailed safety analysis, the incidence of treatment-emergent nausea—a hallmark dose-limiting toxicity of antifibrotics—was 20.3% in the deupirfenidone 825 mg TID arm compared to 27.0% in the pirfenidone 801 mg TID arm and 7.7% with placebo [1]. Dyspepsia was reported in 14.1% of deupirfenidone 825 mg patients versus 22.2% for pirfenidone and 3.1% for placebo. Across the four treatment arms (placebo, pirfenidone 801 mg, deupirfenidone 550 mg, deupirfenidone 825 mg), the overall pattern of GI TEAEs was consistently lower in deupirfenidone arms relative to pirfenidone despite the higher drug exposure in the 825 mg arm [2].

Nausea Tolerability Adverse events

Deupirfenidone Application Scenarios: Where Differentiated Pharmacokinetics and Tolerability Drive Scientific and Procurement Decisions


IPF Clinical Trial Programs Requiring Superior Efficacy Benchmarking Against Current Standard of Care

For clinical-stage IPF programs employing a superiority trial design, deupirfenidone 825 mg TID provides a validated active comparator benchmark from the Phase 2b ELEVATE trial (FVC decline of −21.5 mL at 26 weeks vs −51.6 mL for pirfenidone), and the ongoing Phase 3 SURPASS-IPF trial (N≈1,100) is designed to demonstrate superior efficacy over pirfenidone 801 mg TID on the primary endpoint of FVC change at 52 weeks [1]. Procurement of deupirfenidone for comparator-arm or add-on combination studies ensures contemporaneous, deuteration-driven PK differentiation is captured in trial design, rather than relying on generic pirfenidone data that may underestimate achievable treatment effects at higher tolerated exposures [2].

Chronic Toxicology and Tolerability Studies Requiring Extended Dosing Durations With Minimized Attrition

Long-duration preclinical or clinical safety studies (>26 weeks) benefit from deupirfenidone's documented tolerability advantage: in Phase 1, GI/NS TEAEs were 40% lower versus pirfenidone at equivalent AUC [1]; in Phase 2b, nausea (20.3% vs 27.0%) and dyspepsia (14.1% vs 22.2%) were reduced versus pirfenidone despite ~50% higher drug exposure [2]; and the 52-week OLE maintained tolerability without late-emerging safety signals . For protocols where tolerability-driven dropout directly compromises statistical power and increases per-patient costs, deupirfenidone's lower attrition risk offers a quantifiable operational advantage over pirfenidone.

Pharmacokinetic/Pharmacodynamic Modeling Research Leveraging Deuteration-Mediated Metabolic Slowing

Deupirfenidone's selectively deuterated structure—with three deuterium atoms replacing hydrogen at the methyl group that is the site of CYP-mediated oxidation to 5-carboxy-pirfenidone [1]—makes it a valuable tool compound for investigating kinetic isotope effects on in vivo drug metabolism. The higher parent-to-metabolite ratio and the decoupling of dose escalation from toxicity provide a unique system for PK/PD modeling of the relationship between deuteration site, metabolic stability, and therapeutic index, with applicability to deuterated drug design beyond IPF [2].

Drug-Drug Interaction Studies Involving Antifibrotic Combination Regimens

A dedicated Phase 1 DDI study (NCT06717100) is evaluating the safety, tolerability, and pharmacokinetics of deupirfenidone co-administered with nintedanib in healthy volunteers, establishing a regulatory-grade dataset for combination use of the two approved antifibrotic mechanisms [1]. For research programs exploring add-on or sequential IPF regimens, deupirfenidone's characterized DDI profile with nintedanib reduces the uncertainty inherent in unstudied pirfenidone-nintedanib combinations, providing a procurement and protocol-design advantage [2].

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